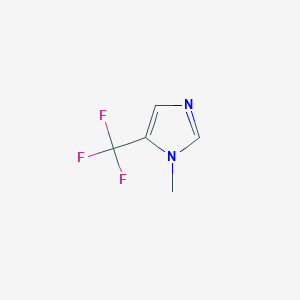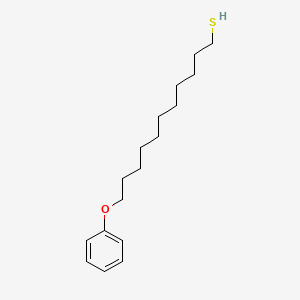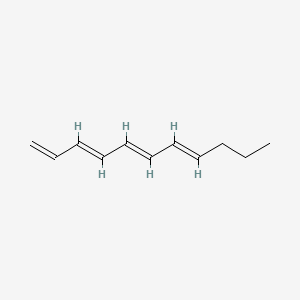
1,3,5,7-Undecatetraene, (3E,5E,7E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,7-Undecatetraene, (3E,5E,7E)- is an organic compound with the molecular formula C11H16. It is a linear polyene with four conjugated double bonds, making it a member of the polyene family. This compound is known for its unique chemical structure and properties, which make it an interesting subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Undecatetraene, (3E,5E,7E)- typically involves the use of alkyne and alkene precursors. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired polyene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 1,3,5,7-Undecatetraene, (3E,5E,7E)- may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalytic processes using transition metals such as palladium or nickel may also be employed to facilitate the formation of the conjugated polyene system .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5,7-Undecatetraene, (3E,5E,7E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds can lead to the formation of saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to the formation of substituted polyenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.
Substitution: Reagents such as halogens (Br2, Cl2) and nucleophiles (Grignard reagents, organolithium compounds) are commonly used.
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated compounds.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated polyenes, organometallic derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5,7-Undecatetraene, (3E,5E,7E)- has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 1,3,5,7-Undecatetraene, (3E,5E,7E)- involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, such as radicals or carbocations, which can further react with other molecules. The compound’s ability to undergo various chemical transformations makes it a versatile tool in synthetic chemistry and materials science .
Vergleich Mit ähnlichen Verbindungen
1,3,5,7-Undecatetraene, (3E,5E,7E)- can be compared with other similar polyenes, such as:
1,3,5,8-Undecatetraene: Another polyene with a similar structure but different double bond positions.
1,3,5,7-Decatetraene: A shorter polyene with one less carbon atom.
1,3,5,7-Dodecatetraene: A longer polyene with one more carbon atom.
These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their molecular structure.
Eigenschaften
CAS-Nummer |
90500-51-9 |
|---|---|
Molekularformel |
C11H16 |
Molekulargewicht |
148.24 g/mol |
IUPAC-Name |
(3E,5E,7E)-undeca-1,3,5,7-tetraene |
InChI |
InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7-11H,1,4,6H2,2H3/b7-5+,10-8+,11-9+ |
InChI-Schlüssel |
IQQBFWHNQBNSSQ-HJHGIKLDSA-N |
Isomerische SMILES |
CCC/C=C/C=C/C=C/C=C |
Kanonische SMILES |
CCCC=CC=CC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14131720.png)
![ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)-](/img/structure/B14131724.png)
![N-[3-(Trimethoxysilyl)propyl]octanamide](/img/structure/B14131725.png)
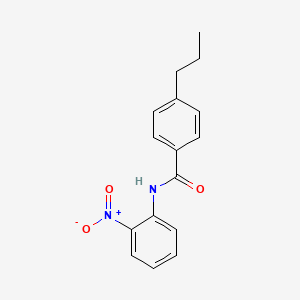

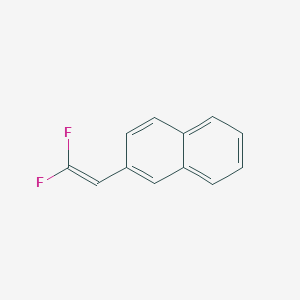
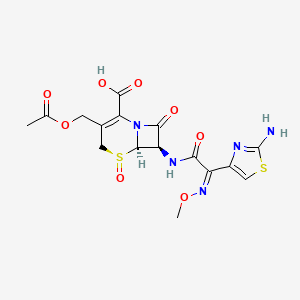

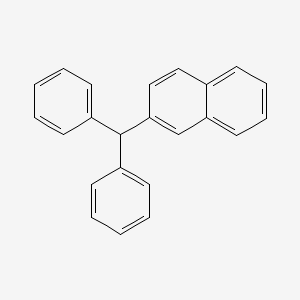
![3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14131759.png)
